molecular formula C21H30O2 B12427422 Progesterone-13C5

Progesterone-13C5

Cat. No.: B12427422
M. Wt: 319.42 g/mol
InChI Key: RJKFOVLPORLFTN-FDRZGQFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Progesterone-13C5, also known as Pregn-4-ene-3,20-dione-13C5, is a stable isotope-labeled form of progesterone. Progesterone is a steroid hormone that plays a crucial role in regulating the menstrual cycle and maintaining pregnancy. The incorporation of carbon-13 isotopes into the progesterone molecule allows for its use in various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Progesterone-13C5 involves the incorporation of carbon-13 isotopes into the progesterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of carbon-13 labeled acetates in the presence of catalysts to facilitate the incorporation of the isotope into the steroid framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of the carbon-13 isotopes and the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Progesterone-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid structure and studying its metabolic pathways .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of progesterone, such as hydroxylated, halogenated, or alkylated compounds. These derivatives are valuable for studying the biological activity and metabolic pathways of progesterone .

Scientific Research Applications

The search results provided offer limited information specific to the applications of the compound "Progesterone-13C5." However, some results discuss progesterone metabolism, potential uses of progesterone, and related compounds, which can provide a foundational understanding.

Progesterone Metabolism and Effects

Progesterone is metabolized into several compounds, including 20α-hydroxyprogesterone, 5α-pregnane-3α/β-ol-20-one, and various pregnanediones and pregnanediols . The metabolism of progesterone can be altered during preadipocyte differentiation, which affects the expression levels of AKR1C1 and modifies the pattern of progesterone metabolism substantially .

Potential Clinical Applications

  • IVF Embryo Freezing: Higher progesterone levels may hinder embryo implantation. Elective freezing of IVF embryos has been linked to higher pregnancy rates in some cases, especially for women with high progesterone levels at egg retrieval . Freezing embryos and transferring them in a subsequent cycle may be suggested for these patients . For older women with high progesterone levels, the odds of pregnancy were 73% greater following transfer of previously frozen embryos .
  • Migraine Management: Research suggests that progesterone receptors in the brain might help regulate pain perception, offering a potential new way to manage migraines in women .
  • Prostate Cancer Treatment: Progesterone serum levels have been identified as a potential predictor for treatment effect in men with advanced prostate cancer .
  • Bone Health: Genistein, when compared to hormone replacement therapy (HRT) has shown better results in treating postmenopausal bone loss . A study indicated that healthy New Zealand post-menopausal women who received daily isoflavone supplementation (daidzein and genistein) alone and those who consumed green kiwifruit combined with isoflavones for 4 months, significantly improved bone health .

Dietary Progesterone

Dietary progesterone contributes to intratissue levels of progesterone . Studies use 13C5-progesterone to evaluate labeled progesterone by monitoring the mass units for multiple reaction . In vehicle-treated mice, a baseline reading of 13C5-progesterone was observed, reflecting the natural presence of carbon 13 .

Flavonoids and Phenolic Compounds

Mechanism of Action

Progesterone-13C5 exerts its effects by binding to and activating the progesterone receptor, a nuclear hormone receptor. This receptor-ligand interaction triggers a cascade of molecular events that regulate gene expression and cellular functions. The primary targets of progesterone action include the endometrium, where it prepares the uterine lining for implantation, and the mammary glands, where it supports lactation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Progesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of progesterone action .

Properties

Molecular Formula

C21H30O2

Molecular Weight

319.42 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1

InChI Key

RJKFOVLPORLFTN-FDRZGQFTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CCC4=[13CH][13C](=O)[13CH2]C[C@]34C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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